![molecular formula C27H24O3 B610077 4-(((1R,2R)-1-hydroxy-2,3-dihydro-1H,1'H-[2,2'-biinden]-2-yl)methyl)benzoic acid CAS No. 1421332-97-9](/img/structure/B610077.png)
4-(((1R,2R)-1-hydroxy-2,3-dihydro-1H,1'H-[2,2'-biinden]-2-yl)methyl)benzoic acid
Overview
Description
PH46A is a potential anti-inflammatory agent which significantly reduces histological damage and serum amyloid A (SAA) levels.
Scientific Research Applications
Chemical and Pharmacological Studies
This compound and its derivatives have been extensively studied in various chemical and biological contexts. For instance, derivatives such as hydroxy-(methylbutenynyl)-benzoic acid have been isolated from the fungus Curvularia fallax, showcasing the biological occurrence of such compounds (Abraham & Arfmann, 1990). Furthermore, the synthesis and characterization of similar benzoic acid derivatives, including their spectroscopic properties, have been explored, providing insights into their structural and functional aspects (Baul et al., 2009).
Application in Corrosion Inhibition
Research has also demonstrated the use of certain benzoic acid derivatives as effective corrosion inhibitors. For example, benzimidazole derivatives based on hydroxyquinoline, similar in structure to the compound , have been synthesized and shown to exhibit significant anticorrosive activity (Rbaa et al., 2020).
Metal Complex Synthesis and Gas Sensing
The synthesis of metal complexes and coordination polymers using related benzoic acid derivatives has been explored, which indicates potential applications in gas sensing and other technological fields (Rad et al., 2016).
Biological Properties
Studies have been conducted to synthesize and evaluate the biological properties of certain benzoic acid derivatives, revealing potential as diuretics or analgesics (Ukrainets et al., 2017). These findings highlight the compound's relevance in medicinal chemistry and drug development.
Environmental and Microbial Interactions
Research into the metabolism of biphenyl, a compound structurally related to the benzoic acid derivative , by Pseudomonas putida, has provided insights into environmental and microbial interactions of such compounds (Catelani et al., 1973).
Antimicrobial and DNA Cleavage Studies
Some studies have also focused on the synthesis, characterization, and biological activity evaluation of metal complexes with similar benzoic acid derivatives, showcasing their antimicrobial and DNA cleavage capabilities (Karabasannavar et al., 2017).
properties
CAS RN |
1421332-97-9 |
---|---|
Product Name |
4-(((1R,2R)-1-hydroxy-2,3-dihydro-1H,1'H-[2,2'-biinden]-2-yl)methyl)benzoic acid |
Molecular Formula |
C27H24O3 |
Molecular Weight |
396.49 |
IUPAC Name |
4-[[(1R,2R)-1-hydroxy-2-(1H-inden-2-yl)-1,3-dihydroinden-2-yl]methyl]benzoic acid |
InChI |
InChI=1S/C26H22O3/c27-24-23-8-4-3-7-21(23)16-26(24,15-17-9-11-18(12-10-17)25(28)29)22-13-19-5-1-2-6-20(19)14-22/h1-13,24,27H,14-16H2,(H,28,29)/t24-,26+/m0/s1 |
InChI Key |
VISGSZAEZADMTE-VPUSJEBWSA-N |
SMILES |
C1C2=CC=CC=C2C=C1C3(CC4=CC=CC=C4C3O)CC5=CC=C(C=C5)C(=O)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
PH-46A; PH 46A; PH46A |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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